1-Chloro-6-fluorohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-6-fluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClF/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASMVDMHYMZBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165787 | |
| Record name | Hexane, 1-chloro-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-09-0 | |
| Record name | 1-Chloro-6-fluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-chloro-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Lewis Acid and Reagent Selection:the Choice of Activating Agent is Crucial. in Lewis Acid Mediated Reactions, the Nature of the Acid Can Influence the Reaction Mechanism. for Instance, in Halodefluorination Reactions, Using Aluminum Triiodide Ali3 Instead of Aluminum Trichloride Alcl3 Can Lead to Fewer Isomerization Byproducts. This is Attributed to the Greater Nucleophilicity of the Iodide Ion, Which Can Intercept the Intermediate Ion Pair More Rapidly Than a Hydride Shift Rearrangement Can Occur.acs.org
Similarly, organocuprate chemistry has been adapted for reactions with alkyl fluorides. The use of higher-order organocuprates, such as Ph2Cu(CN)Li2, in combination with an AlI3 activator, has proven effective in promoting C-C bond formation while minimizing elimination, even with challenging secondary alkyl fluorides. nih.gov However, the coupling of secondary alkyl fluorides with secondary alkyl cuprates was found to be unsuccessful, with elimination being the dominant pathway. nih.gov
Minimizing Friedel Crafts Side Reactions:when Reactions Are Performed in Aromatic Solvents, the Intermediate Carbocation Can Be Trapped by the Solvent in a Friedel Crafts Type Reaction. This Was Observed when Secondary and Tertiary Halides Reacted in Chlorobenzene, Where the Friedel Crafts Pathway Was Favored over the Intended Cross Coupling.nih.govthe Mitigation Strategy, in This Case, is the Selection of a Non Aromatic Solvent That Cannot Participate in Such Reactions.
The table below summarizes specific findings from studies aimed at controlling reactivity in alkyl fluoride (B91410) chemistry.
Table of Mitigation Strategies and Findings:
| Substrate Type | Reaction | Side Reaction(s) Observed | Mitigation Strategy | Result | Source(s) |
| Secondary Alkyl Fluoride | Cross-Coupling | HF Elimination, Rearrangements | Lowering temperature from -40 °C to -78 °C | Side reactions were "largely reduced"; desired products obtained in 80-85% yield. | nih.gov |
| Secondary Alkyl Fluoride | Halodefluorination | Isomerization | Use of AlI3 instead of AlCl3 or AlBr3 | Decreased amounts of isomerization byproducts were detected. | acs.org |
| Secondary Alkyl Halide | Cross-Coupling | Friedel-Crafts Reaction | N/A (observation) | Reaction in chlorobenzene (B131634) solvent favored Friedel-Crafts products. | nih.gov |
| Secondary Alkyl Fluoride | Organocuprate Coupling | HF Elimination, Rearrangements | Use of AlI3 activator with a higher-order organocuprate | Facile C-C coupling was achieved, limiting the amount of competing side reactions. | nih.gov |
| 1-Chloro-6-fluorohexane | Cross-Coupling / Halodefluorination | N/A (selectivity demonstrated) | Use of AlI3 at -40 °C | Reaction showed "impeccable selectivity" for C-F bond activation, leaving the C-Cl bond intact. | nih.govacs.org |
These findings demonstrate that a combination of carefully controlled reaction conditions—especially low temperature—and the rational selection of reagents and solvents can effectively mitigate common side reactions, enabling the successful synthesis and transformation of compounds containing secondary fluoride moieties.
Advanced Analytical and Characterization Techniques for 1 Chloro 6 Fluorohexane
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 1-chloro-6-fluorohexane. Each method provides unique information about the compound's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Distinction (¹⁹F and ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between positional isomers of halogenated hexanes. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra, the exact positions of the chlorine and fluorine atoms on the hexane (B92381) chain can be determined.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on each of the six carbon atoms. The protons on the carbon adjacent to the chlorine atom (C1) and the fluorine atom (C6) will exhibit characteristic chemical shifts due to the deshielding effects of the electronegative halogen atoms. The multiplicity of these signals, determined by the number of neighboring protons, further aids in assigning the peaks to their respective positions in the molecule. For instance, the protons on C1 would likely appear as a triplet, being coupled to the two protons on C2. Similarly, the protons on C6 would also present as a triplet. The remaining methylene (B1212753) groups would show more complex splitting patterns.
¹⁹F NMR spectroscopy is particularly valuable for confirming the position of the fluorine atom. A single signal in the ¹⁹F spectrum would indicate the presence of a single fluorine environment, as expected for this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For example, a terminal fluoro group in a haloalkane typically exhibits a chemical shift in a specific range. The ability of NMR to differentiate between isomers is crucial, as compounds with the same molecular formula but different arrangements of atoms can have vastly different chemical and physical properties. news-medical.netmagritek.comyoutube.com
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H (on C1) | ~3.5 | Triplet |
| ¹H (on C6) | ~4.5 | Triplet |
| ¹H (on C2, C3, C4, C5) | 1.3 - 1.8 | Multiplets |
| ¹⁹F (on C6) | ~-220 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Characteristic Bond Stretching Assignments (C-F and C-Cl)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key vibrational modes are the stretching of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.
The C-Cl stretching vibration typically appears in the region of 550–650 cm⁻¹. The C-F stretching vibration is found at a higher frequency, generally in the range of 1000–1400 cm⁻¹. The presence of strong absorption bands in these regions provides clear evidence for the presence of both chlorine and fluorine atoms in the molecule. The exact position of these bands can be influenced by the surrounding molecular structure.
Mass Spectrometry Fragmentation Pattern Analysis for Molecular Structure Validation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule of this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The molecular ion for this compound would have an m/z corresponding to its molecular weight (138.61 g/mol ). nih.gov
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. chemguide.co.uk This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks separated by two m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom. chemguide.co.uk
The molecular ion is often unstable and can fragment into smaller, charged species. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include the loss of a chlorine radical (•Cl) or a fluorine radical (•F), as well as cleavage of the carbon-carbon bonds within the hexane chain. Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecular structure, thus validating the identity of this compound. miamioh.edu
Crystallographic Analysis of Complex Derivatives
While direct crystallographic analysis of the liquid this compound is not feasible, the structure of its solid derivatives can be determined using X-ray crystallography. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
In a study involving the selective functionalization of C(sp³)–F bonds, a derivative of this compound, 1-chloro-6-iodohexane, was synthesized. nih.govnih.gov Although the crystal structure of this specific iodo-derivative was not reported in the provided context, the study highlights a methodology where crystallographic analysis of complex derivatives is used to unequivocally confirm the stereochemistry and architecture of molecules. nih.gov For example, the study mentions the use of single crystal X-ray analysis to confirm the structures of cholesterol derivatives. nih.gov This approach could be applied to solid derivatives of this compound to provide unambiguous proof of its structure.
Chromatographic Purity Assessment Techniques
Chromatography is a fundamental technique for separating and purifying compounds from a mixture, making it essential for assessing the purity of this compound. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like halogenated alkanes. researchgate.nettandfonline.comnih.govhalocarbon.com
In a typical GC analysis, a sample of this compound is vaporized and injected into a long, thin column. The column is coated with a stationary phase, and an inert carrier gas (the mobile phase) flows through it. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in different retention times.
For assessing the purity of this compound, a non-polar or semi-polar capillary column would likely be used. The choice of detector is also critical. A flame ionization detector (FID) is a common general-purpose detector, while an electron capture detector (ECD) is highly sensitive to halogenated compounds and would be particularly effective. researchgate.netcolostate.edu The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. The presence of any additional peaks would indicate the presence of impurities. For more complex mixtures or trace analysis, coupling GC with mass spectrometry (GC-MS) provides both separation and identification of the components. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of 1 Chloro 6 Fluorohexane
Density Functional Theory (DFT) Applications for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 1-chloro-6-fluorohexane, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, are instrumental in predicting its structural and electronic properties. These calculations can determine optimized geometries, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting band gap, can be elucidated. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and stability. A larger gap generally implies greater stability. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and is crucial for understanding how the molecule interacts with other chemical species.
| Property | Predicted Value | Method |
| Molecular Formula | C6H12ClF | PubChem |
| Molecular Weight | 138.61 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 138.0611562 Da | PubChem |
| Monoisotopic Mass | 138.0611562 Da | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 39.5 | PubChem |
Conformational Analysis and Intermolecular Interactions
The flexible hexane (B92381) chain of this compound allows for numerous conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. The presence of two different halogen atoms at the ends of the chain introduces interesting electrostatic interactions that influence conformational preferences.
Intermolecular interactions are key to understanding the bulk properties of this compound. These are primarily van der Waals forces, specifically dipole-dipole interactions, given the polar nature of the C-Cl and C-F bonds. The fluorine and chlorine atoms can also participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.
Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, in nucleophilic substitution reactions, DFT can be used to model the transition states for both SN1 and SN2 pathways. By calculating the activation energies for each pathway, it is possible to predict which mechanism is favored under specific conditions (e.g., solvent polarity, nature of the nucleophile).
Recent research has demonstrated the selective functionalization of the C-F bond in this compound. nih.govacs.org For example, cross-coupling reactions carried out at low temperatures have shown excellent yields for the substitution of the fluorine atom while leaving the carbon-chlorine bond intact. acs.org Theoretical studies can model the reaction intermediates and transition states in such reactions, providing insights into the origins of this chemoselectivity. These models can help to understand how the catalyst and reactants interact to facilitate the cleavage of the stronger C-F bond over the C-Cl bond. Discrepancies between theoretical predictions and experimental observations can often be attributed to solvent effects that are not fully captured in gas-phase computational models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. researchgate.netlongdom.org For this compound, a QSAR model could be developed to predict a specific biological endpoint, such as its potential toxicity or its efficacy as a building block in the synthesis of bioactive molecules.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be physicochemical properties (e.g., logP, molecular weight) or derived from computational chemistry calculations (e.g., HOMO/LUMO energies, dipole moment). longdom.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical relationship between the descriptors and the biological activity. mdpi.com
Applications in Advanced Materials and Medicinal Chemistry Research
Role as a Precursor in Bioactive Molecule Synthesis
The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can favorably alter properties such as metabolic stability, lipophilicity, and binding affinity. 1-Chloro-6-fluorohexane provides a fluoroalkyl motif that can be introduced into larger, biologically active scaffolds.
While direct synthesis of a specific anticancer agent starting from this compound is not prominently documented in available research, its utility is inferred from its chemical reactivity. Research has demonstrated that the carbon-fluorine bond in this compound can undergo selective functionalization. For instance, it can be used in cross-coupling reactions to form new carbon-carbon bonds at the fluorinated end, while the chloride atom remains intact for subsequent reactions. nih.govacs.org This makes it an ideal precursor for introducing a 6-chlorohexyl group into a molecule, which can then be further modified or linked to a pharmacophore.
Fluorinated analogues of established anticancer agents often exhibit enhanced cytotoxic activity. nih.gov For example, fluorinated purine (B94841) nucleosides and 7-azaindenoisoquinolines have shown potent inhibition of Topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. nih.govbeilstein-journals.org The introduction of a fluorohexyl chain, derived from a precursor like this compound, onto such scaffolds is a strategic approach to developing new derivatives with potentially improved efficacy.
The addition of fluorine or a fluoroalkyl group to a drug candidate can significantly enhance its therapeutic properties. unimi.itscispace.com this compound serves as a key reagent for this "pharmacological enhancement" by providing a six-carbon chain with a terminal fluorine atom. The process of attaching this chain to a parent drug molecule is a form of derivatization aimed at optimizing its drug-like qualities.
The enhancement stems from several factors influenced by the fluorine atom. Its presence can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the lipophilicity conferred by the fluoroalkyl chain can improve the molecule's ability to cross cellular membranes, leading to better absorption and distribution. ucl.ac.uk Research into fluorinated purine nucleosides has shown that these compounds can display potent tumor cell growth inhibition at low micromolar concentrations. beilstein-journals.orgd-nb.info
| Property | Enhancement Mechanism | Potential Therapeutic Benefit |
|---|---|---|
| Metabolic Stability | The strong C-F bond resists enzymatic cleavage, blocking common metabolic pathways. | Increased drug half-life and bioavailability. |
| Membrane Permeability | Fluorine substitution increases lipophilicity, aiding passage across lipid bilayers. | Improved absorption and distribution to target tissues. |
| Binding Affinity | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. ucl.ac.uk | Higher potency and selectivity of the drug. |
| Conformational Control | The electronic properties of fluorine can influence the preferred shape of a molecule. | Optimized fit into a receptor or enzyme active site. |
The fluorohexyl moiety introduced from this compound can play a direct role in the biological mechanism of a therapeutic agent. Once incorporated into a drug molecule, the fluorinated chain can interact with the biological target, such as an enzyme or a receptor. For example, in the context of enzyme inhibition, the fluorine atom can act as a hydrogen bond acceptor, forming a stable interaction with amino acid residues in the enzyme's active site. ucl.ac.uk This can lock the inhibitor in place, leading to potent and specific inhibition. Molecular modeling studies of fluorinated 7-azaindenoisoquinolines have shown how halogen bonding interactions contribute to their binding with the Topoisomerase I-DNA complex, which is crucial for their anticancer effect. nih.gov The lipophilic nature of the alkyl chain can also facilitate entry into hydrophobic binding pockets, displacing water molecules and leading to a favorable entropic contribution to the binding energy.
Engineering of Functional Polymeric Materials
The unique properties of fluorinated polymers, such as high thermal stability, chemical inertness, and low surface energy, make them essential in high-performance applications. This compound is a valuable monomer for synthesizing such advanced materials.
Incorporating fluorinated monomers like this compound into polymer structures can significantly enhance material properties. The presence of the fluorohexyl group within the polymer matrix imparts characteristics typical of fluoropolymers. The chlorine atom on the monomer provides a reactive site for polymerization, allowing it to be integrated into various polymer backbones or as a side chain. This process can be used to create materials with improved thermal stability, resistance to chemical degradation, and specific surface properties like hydrophobicity. mdpi.comnimte.ac.cn
Fluorinated polyurethanes (FPUs) are a class of functional materials that combine the desirable mechanical properties of polyurethanes with the exceptional stability of fluoropolymers. mdpi.commdpi.com These materials are of considerable interest for demanding applications in the automotive and aerospace industries, where resistance to heat, chemicals, and environmental degradation is critical. hal.scienceresearchgate.net
In one synthetic approach, this compound can be utilized as a co-monomer. For example, it can be converted to a fluorinated diol, which is a standard component in polyurethane synthesis, reacting with a diisocyanate. Research has shown that using this compound as a comonomer in the synthesis of fluorinated polyurethanes leads to materials with improved properties that are suitable for the automotive and aerospace sectors. The incorporation of the fluoroalkyl chains can lead to enhanced thermal stability and chemical resistance in the final polyurethane product. mdpi.comnimte.ac.cn
| Property | Contribution of Fluorination | Application Relevance (Automotive/Aerospace) |
|---|---|---|
| Thermal Stability | The high energy of the C-F bond increases the temperature required to break down the polymer. nimte.ac.cn | Resistance to high temperatures in engine components, electronics, and aircraft structures. |
| Chemical Resistance | Fluorinated chains are non-polar and repel both water and oils, resisting degradation by fuels, lubricants, and hydraulic fluids. mdpi.com | Durability of seals, gaskets, hoses, and coatings exposed to harsh chemical environments. |
| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. | Self-cleaning surfaces, anti-icing coatings, and low-friction components. |
| Weatherability | Resistance to degradation by UV radiation and oxidation. | Long-term durability of exterior coatings, paints, and components. nimte.ac.cn |
Applications in Agrochemical and Industrial Chemical Synthesis
In the agrochemical industry, the introduction of fluorine can lead to compounds with enhanced biological activity. This compound is a potential intermediate for the synthesis of novel pesticides and herbicides. nih.gov It is also employed in specialized industrial applications that require its specific chemical properties. smolecule.com
Model Compound in Fundamental Fluorine Chemistry Research
Due to its simple yet bifunctional structure, this compound is an excellent model compound for studying the fundamental chemistry of the carbon-fluorine bond. wikipedia.org Research utilizing this molecule provides valuable insights into the mechanisms of C-F bond activation, a challenging but important area of organofluorine chemistry. wikipedia.orgsigmaaldrich.com Studies on its selective reactions help in the development of new synthetic methodologies that can be applied to more complex fluorinated molecules. wikipedia.org
Environmental Implications and Sustainability Research
Environmental Fate and Transport Studies of Halogenated Alkanes
The environmental fate and transport of a chemical like 1-chloro-6-fluorohexane are governed by its physical and chemical properties and the characteristics of the environment into which it is released. Halogenated organic compounds (HOCs), as a class, are known for their potential to be transported far from their original sources. nih.gov
Once released, this compound can partition between air, water, and soil. nih.gov Due to the volatility associated with many short-chain alkanes, a significant portion may enter the atmosphere. epa.gov In the atmosphere, these compounds can be transported over long distances. nih.gov Their removal from the atmosphere can occur through wet or dry deposition. nih.gov
If released into water or soil, the mobility of this compound is influenced by its water solubility and its tendency to adsorb to soil particles. epa.gov Chemicals with low water solubility and a high affinity for organic matter tend to remain in the soil, whereas more soluble compounds may leach into groundwater. epa.govdiva-portal.org The process of leaching is a significant concern as it can lead to the contamination of groundwater resources. epa.gov The movement of halogenated organic compounds through soil is complex and can be influenced by biotic processes and the amount of organic matter in the soil. diva-portal.org Studies on halogenated aliphatic compounds indicate they are frequently found as groundwater contaminants. epa.gov The dual halogen nature of this compound (containing both chlorine and fluorine) adds complexity to predicting its precise behavior, as properties are influenced by the type and number of halogen atoms. nih.gov
Assessment of Persistence and Bioaccumulation Potential
Persistence refers to the length of time a chemical remains in the environment before being broken down by chemical or biological processes. Halogenated organic compounds are often resistant to degradation, contributing to their persistence. nih.govepa.gov The strength of the carbon-halogen bond is a critical factor; the carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing it particularly resistant to degradation. nih.gov This suggests that the fluoro- component of this compound would contribute significantly to its environmental persistence. While many halogenated compounds are recalcitrant, some can be degraded by microorganisms under specific conditions, such as anaerobic reductive dehalogenation. epa.govnih.gov This process involves the replacement of a halogen atom with a hydrogen atom and is a potential, though often slow, degradation pathway. epa.gov
Bioaccumulation is the process by which chemicals build up in living organisms to concentrations higher than those in the surrounding environment. nih.gov This is a particular concern for compounds that are lipophilic (fat-soluble) and persistent. nih.govepa.gov Halogenated alkanes, especially those with longer carbon chains and multiple halogen atoms, can be lipophilic. epa.gov For a compound like this compound, its potential to bioaccumulate would depend on its octanol-water partition coefficient (Kow), a measure of its lipophilicity. Persistent compounds that bioaccumulate can be passed up the food chain, leading to higher concentrations in predators. nih.gov While specific experimental data for this compound is scarce, studies on other halogenated alkanes, such as short-chain polychlorinated n-alkanes, have identified them as persistent organic pollutants (POPs) due to their persistence and bioaccumulation potential. nih.govresearchgate.net
A UK environmental risk evaluation for a related compound, 1H-Perfluorohexane, concluded that it is potentially very persistent due to its resistance to biodegradation and hydrolysis and its long atmospheric half-life, but that it is not considered bioaccumulative in aquatic organisms. service.gov.uk This highlights the need for specific assessments for each compound.
Green Chemistry Design Principles for Environmental Mitigation
Green chemistry offers a framework of twelve principles aimed at reducing the environmental impact of chemical processes. researchgate.net These principles are highly relevant to the synthesis and use of compounds like this compound to minimize their environmental footprint.
The first principle of green chemistry is to prevent waste rather than treating it after it has been created. researchgate.neteuropeannualconferences.com This is closely linked to the concept of "atom economy," which measures the efficiency of a chemical reaction by calculating how much of the starting materials' mass is incorporated into the final desired product. chemguide.co.uk A higher atom economy means less waste is generated in the form of byproducts. chemguide.co.uk
Haloalkanes are commonly synthesized from alcohols via nucleophilic substitution. chemguide.co.uklibretexts.org For example, a generalized reaction of a hexanol with a halogenating agent can be assessed for its atom economy.
Table 1: Theoretical Atom Economy for a Haloalkane Synthesis
By choosing synthetic routes with high atom economy, the generation of waste can be significantly reduced, adhering to the core tenets of green chemistry. aarf.asia
The fifth principle of green chemistry advocates for making the use of auxiliary substances like solvents unnecessary or, when necessary, innocuous. aarf.asia Solvents are a major contributor to the waste generated in chemical processes. acsgcipr.org In the synthesis of haloalkanes, which often proceeds via SN1 or SN2 nucleophilic substitution reactions, the choice of solvent is critical not only for reaction efficiency but also for environmental impact. libretexts.orglibretexts.org
SN2 reactions, common for producing primary haloalkanes, are favored by polar aprotic solvents, while SN1 reactions are favored by polar protic solvents. libretexts.orgchemistrysteps.com Many traditional dipolar aprotic solvents have toxicity concerns. acsgcipr.org Green chemistry encourages the search for and use of safer alternatives. aarf.asiaacsgcipr.org
Table 2: Solvent Selection in Nucleophilic Substitution Reactions
The ideal approach is to design solvent-free reactions, though this is not always feasible. acsgcipr.org When a solvent is required, selecting one with a better environmental, health, and safety profile is a key aspect of green process design. aarf.asia
Recognizing the environmental and economic impacts of energy use and minimizing it is the sixth principle of green chemistry. researchgate.net Chemical manufacturing is an energy-intensive sector. nist.gov Energy is required for heating, cooling, separations (like distillation), and powering equipment. nist.gov
In the synthesis of haloalkanes, energy is often consumed during refluxing the reaction mixture or in the distillation to purify the product. chemguide.co.uk Designing more energy-efficient processes can involve several strategies:
Conducting reactions at ambient temperature and pressure: This reduces the energy required for heating and for managing high-pressure systems. aarf.asia
Using catalysts: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and reducing energy demand. youtube.com
Process intensification: Combining multiple reaction or separation steps into a single unit can lead to significant energy savings.
Improving the energy efficiency of equipment, such as pumps and reactors, also contributes to a greener process. nist.gov
Table 3: Energy Efficiency in Production
Source: acs.orgresearchgate.net Note: This table provides context on energy efficiency in related chemical production sectors. Specific data for this compound production is not available, but the principles of maximizing efficiency apply.
The ninth principle of green chemistry promotes the use of catalytic reagents over stoichiometric ones. researchgate.net Catalysts are substances that increase the rate of a reaction without being consumed themselves. They are used in small amounts and can often be recycled, which minimizes waste. aarf.asia
In the synthesis of halogenated compounds, traditional methods can involve harsh reagents. For example, halogenation of aromatic compounds often requires Lewis acid catalysts that can be difficult to handle and separate from the product mixture. youtube.com Research into greener catalytic systems is an active area. For the synthesis of haloalkanes, including those with mixed halogens, catalysis can play a key role in improving sustainability.
Table 4: Catalytic Approaches in Halogenation
Source: rsc.orgorganic-chemistry.orgrsc.orgacs.org
The development of alkyl-based catalysts for various applications, including organic synthesis and environmental remediation, is also a field of interest. patsnap.com For a compound like this compound, which could potentially be made via a halogen exchange reaction, the use of efficient and recyclable catalysts like zeolites could offer a much greener synthetic route compared to traditional stoichiometric methods. rsc.org
Compound List
Q & A
Q. What advanced purification techniques isolate stereoisomers from synthetic mixtures?
- Techniques :
- Preparative Gas Chromatography : Resolves enantiomers using chiral stationary phases.
- Centrifugal Partition Chromatography (CPC) : Separates diastereomers via solvent system polarity gradients.
- Crystallography : X-ray diffraction confirms absolute configuration post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
